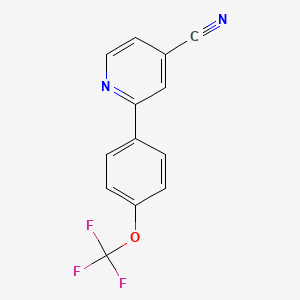

2-(4-(Trifluoromethoxy)phenyl)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)19-11-3-1-10(2-4-11)12-7-9(8-17)5-6-18-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHUMYGDWVTNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)isonicotinonitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with isonicotinonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution .

Biology

- Biological Studies : This compound is utilized in the investigation of enzyme interactions and metabolic pathways. Its unique properties allow researchers to explore its effects on biological systems, providing insights into enzyme kinetics and inhibition mechanisms .

Medicine

- Therapeutic Potential : Research indicates that 2-(4-(Trifluoromethoxy)phenyl)isonicotinonitrile may have therapeutic applications, particularly as an anti-inflammatory or anticancer agent. It has been shown to induce apoptosis in cancer cell lines, such as HeLa and MCF-7, by activating caspase pathways .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest its potential as a lead for developing new antimicrobial agents.

Anticancer Properties

Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and reactive oxygen species generation .

Study 1: Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial efficacy of various derivatives of isonicotinonitriles, revealing that those with trifluoromethoxy substitutions exhibited enhanced activity compared to their non-fluorinated counterparts.

Study 2: Cancer Cell Apoptosis

Research focusing on the effects of this compound on HeLa cells indicated a dose-dependent increase in apoptosis markers, highlighting its potential as an anticancer therapeutic. The study reported significant activation of caspase-3 and cleaved PARP as indicators of programmed cell death .

Industrial Applications

The unique chemical properties of this compound make it valuable in the development of new materials, such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific desired properties for industrial applications .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)isonicotinonitrile involves its interaction with molecular targets through various pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-(Trifluoromethoxy)benzaldehyde: A precursor in the synthesis of 2-(4-(Trifluoromethoxy)phenyl)isonicotinonitrile.

Isonicotinonitrile: The base structure to which the trifluoromethoxyphenyl group is attached.

Uniqueness

This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced lipophilicity. These properties make it a valuable compound in various research and industrial applications .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)isonicotinonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring and an isonicotinonitrile moiety. The presence of the trifluoromethoxy group enhances lipophilicity, which may influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group increases the compound's affinity for lipid membranes, facilitating better penetration and interaction with proteins involved in various metabolic pathways. The nitrile group can participate in hydrogen bonding, further influencing the compound's specificity and activity against biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer activity. In cellular assays, it has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.4 |

| A549 (Lung Cancer) | 3.8 |

Study on Antimicrobial Effects

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound inhibited growth effectively at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel therapeutic agent .

Study on Anticancer Activity

In another significant study, the anticancer properties were assessed using various human cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound activates apoptotic pathways through caspase activation .

Comparative Analysis

When compared to similar compounds, such as 4-(Trifluoromethyl)benzonitrile and other isonicotinonitriles, this compound exhibited superior potency in both antimicrobial and anticancer assays. This suggests that the trifluoromethoxy substitution significantly enhances its biological activity.

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 8 µg/mL | 3.8 µM |

| 4-(Trifluoromethyl)benzonitrile | >32 µg/mL | >10 µM |

Q & A

Q. What safety protocols are critical when handling this compound, given the hazards of trifluoromethoxy precursors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.